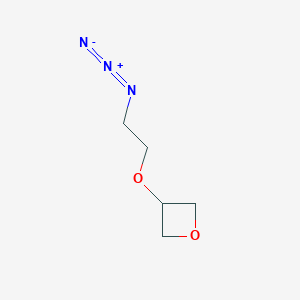

3-(2-Azidoethoxy)oxetane

Description

Significance of Oxetane (B1205548) Motifs in Contemporary Chemistry

The oxetane ring, a four-membered heterocycle containing an oxygen atom, has garnered considerable interest in modern chemistry, particularly in the realm of medicinal chemistry. acs.orgnih.gov Its small, polar, and three-dimensional nature offers several advantages in the design of novel molecules. nih.gov Oxetanes are increasingly utilized as bioisosteres for commonly found functional groups like gem-dimethyl and carbonyl groups. acs.orgacs.org This substitution can lead to improved physicochemical properties such as increased aqueous solubility, enhanced metabolic stability, and modulated lipophilicity, all of which are critical parameters in drug discovery. acs.orgnih.gov The inherent ring strain of the oxetane also makes it a reactive intermediate for various chemical transformations, further expanding its synthetic utility. acs.orgresearchgate.net

Strategic Importance of Azide (B81097) Functionality in Synthetic and Materials Science

The azide group (-N₃) is a highly versatile and energetic functional group with broad applications in both synthetic chemistry and materials science. mdpi.comnih.gov Its exceptional reactivity is central to a range of powerful chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govbiosyntan.de This reaction's high efficiency, regioselectivity, and biocompatibility have made it an invaluable tool for bioconjugation, polymer functionalization, and the construction of complex molecular architectures. biosyntan.descbt.com In materials science, the ability of azides to release nitrogen gas upon thermal or photolytic activation to form highly reactive nitrenes is exploited for polymer crosslinking, which can enhance the physical properties of materials used in various applications, including electronics and energetic materials. mdpi.comresearchgate.net

Scope of the Academic Research Review

This review will focus exclusively on the chemical compound 3-(2-Azidoethoxy)oxetane. It will cover the significance of its structural components—the oxetane motif and the azide functionality—and provide an overview of its place within the broader context of azido-oxetane research. The discussion will be limited to the chemical and materials science aspects of the compound, drawing upon available scientific literature.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₉N₃O₂ | CymitQuimica cymitquimica.com |

| Molecular Weight | 143.1 g/mol | CymitQuimica cymitquimica.com |

| Purity | Min. 95% | CymitQuimica cymitquimica.com |

Interactive Data Table: Related Azido-Oxetane Compounds

| Compound Name | Key Research Application | Reference |

| 3-Azidooxetane (B2941917) | Polymerization for energetic binders | Request PDF researchgate.net |

| 3,3-Bis(azidomethyl)oxetane (B8295959) (BAMO) | Energetic polymers and thermoplastic elastomers | Fraunhofer-Publica fraunhofer.de |

| 3-Azidomethyl-3-methyloxetane (AMMO) | Energetic polymers and thermoplastic elastomers | Fraunhofer-Publica fraunhofer.de |

Structure

3D Structure

Properties

IUPAC Name |

3-(2-azidoethoxy)oxetane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2/c6-8-7-1-2-10-5-3-9-4-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYQHELROMAPWJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Azido Functionalized Oxetane Monomers

Strategies for Oxetane (B1205548) Ring Construction with Azide (B81097) Precursors

The construction of the strained four-membered oxetane ring in the presence of an azide or a precursor group is a significant synthetic challenge. Several methodologies have been developed to address this, each with distinct advantages and applications.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a fundamental strategy for forming the oxetane ring. acs.org This approach typically involves a precursor molecule containing a hydroxyl group and a suitable leaving group in a 1,3-relationship, which then cyclizes to form the C–O bond of the ether. The kinetics for forming four-membered rings are often slower compared to three, five, or six-membered rings, necessitating the use of strong bases and good leaving groups to achieve acceptable yields. acs.org

For azido-functionalized oxetanes, the azide group can either be present on the acyclic precursor or introduced after the formation of the oxetane ring. One common method involves the monotosylation of a diol, followed by deprotonation with a strong base like sodium hydride (NaH) to induce intramolecular cyclization. acs.org This strategy has been widely used for the synthesis of oxetan-3-one, a key intermediate for many functionalized oxetanes. acs.org

Halogenation and Subsequent Nucleophilic Azidation

A prevalent method for introducing the azide functionality involves a two-step process of halogenation followed by nucleophilic azidation. researchgate.netsemanticscholar.org This strategy is often employed in the synthesis of energetic materials and other functional polymers. For instance, the synthesis of 3,3-bis(azidomethyl)oxetane (B8295959) and 3-azidomethyl-3-methyloxetane starts with the bromination of polyols like pentaerythritol. researchgate.net The resulting brominated intermediates undergo cyclization to form the oxetane ring, and subsequently, the bromide substituents are replaced by azide ions through reaction with an azide salt. researchgate.net

This sequence allows for the reliable installation of the azide group after the core oxetane structure is established, avoiding potential complications of the azide group interfering with the cyclization reaction.

Functionalization of Existing Oxetane Scaffolds

The functionalization of pre-existing oxetane rings is a highly versatile approach. Commercially available or readily synthesized oxetanes, such as those with hydroxyl or halo groups, serve as starting points for introducing the azidoethoxy moiety. dntb.gov.ua For example, 3-hydroxyoxetane can be alkylated with a suitable 2-azidoethyl electrophile.

This method benefits from the modularity of being able to synthesize a variety of functionalized oxetanes from a common intermediate. The reactivity of the oxetane ring, particularly at the 3-position, allows for a wide range of chemical transformations.

Selective Azide Incorporation Techniques

The introduction of the azide group requires selective and efficient chemical transformations. Nucleophilic displacement is the most common method for this purpose.

Nucleophilic Displacement Reactions

Nucleophilic displacement, or substitution, is a cornerstone of azide incorporation. researchgate.netsemanticscholar.orgnih.govrsc.orgnih.gov This reaction typically involves a substrate with a good leaving group, such as a halide (e.g., bromide) or a sulfonate ester (e.g., tosylate or mesylate), which is displaced by the azide anion (N₃⁻). Sodium azide (NaN₃) is the most common source of the azide nucleophile.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to enhance the nucleophilicity of the azide ion. The efficiency of the displacement depends on the nature of the leaving group, the steric hindrance around the reaction center, and the reaction conditions. For instance, the synthesis of 3,3-bis(azidomethyl)oxetane involves the replacement of bromide substituents with azide ions. researchgate.net

| Substrate | Reagent | Product | Reference |

| 3,3-Bis(bromomethyl)oxetane | Sodium Azide | 3,3-Bis(azidomethyl)oxetane | researchgate.net |

| 3-(Bromomethyl)-3-methyloxetane | Sodium Azide | 3-Azidomethyl-3-methyloxetane | researchgate.net |

This technique is widely applicable and provides a reliable method for the synthesis of a variety of azido-functionalized compounds.

Phase-Transfer Catalysis in Azidation Reactions

Phase-transfer catalysis (PTC) is a powerful methodology for reacting reagents from two immiscible phases. In the context of azidation, it typically involves an organic phase containing an electrophilic substrate (such as an alkyl halide or tosylate) and an aqueous phase containing a nucleophilic azide salt, most commonly sodium azide (NaN₃). The "phase-transfer" agent, a catalyst, is essential for transporting the azide anion (N₃⁻) from the aqueous phase into the organic phase where the reaction can occur.

The catalysts are typically quaternary ammonium (B1175870) or phosphonium (B103445) salts (Q⁺X⁻), such as tetrabutylammonium (B224687) bromide (TBAB) or benzyltriethylammonium chloride. The mechanism involves the catalyst's cation (Q⁺) exchanging its counter-ion (X⁻) for an azide anion at the liquid-liquid interface, forming a lipophilic ion pair (Q⁺N₃⁻). This ion pair is soluble in the organic phase and can react with the organic substrate (R-LG, where LG is a leaving group).

A representative reaction is the conversion of an alkyl tosylate to an alkyl azide: R-OTs (org) + NaN₃ (aq) --(Q⁺X⁻)--> R-N₃ (org) + NaOTs (aq)

This technique has been effectively applied in carbohydrate chemistry for the synthesis of glycosyl azides. For instance, per-O-acetylated lactosyl bromide can be efficiently converted to hepta-O-acetyl-β-lactosyl azide in high yields (88-93%) under mild, basic phase-transfer catalyzed conditions. researchgate.nettaylorfrancis.com This approach avoids the need for harsh Lewis acids or specialized equipment like sonicators, which are sometimes required in other methods. taylorfrancis.com The efficiency of PTC makes it a valuable and practical method for introducing the azide functionality, a key step in forming azido-functionalized monomers.

Table 1: Key Components in Phase-Transfer Catalyzed Azidation

| Component | Role | Common Examples |

|---|---|---|

| Organic Substrate | Electrophile containing a leaving group | Alkyl Tosylates, Alkyl Bromides, Alkyl Chlorides |

| Azide Source | Nucleophile | Sodium Azide (NaN₃) |

| Organic Solvent | Dissolves the substrate | Dichloromethane, Toluene (B28343), Acetonitrile |

| Aqueous Phase | Dissolves the azide source | Water |

| Phase-Transfer Catalyst | Transports azide anion to organic phase | Tetrabutylammonium Bromide (TBAB), Benzyltriethylammonium Chloride (BTEAC) |

Asymmetric Synthesis and Stereochemical Control in Oxetane Formation

Achieving control over the three-dimensional arrangement of atoms (stereochemistry) is a critical challenge in modern organic synthesis, particularly for creating bioactive molecules. For substituted oxetanes, which can possess one or more chiral centers, the development of asymmetric synthetic methods that selectively produce a single enantiomer or diastereomer is of paramount importance.

Enantioselective Approaches to Substituted Oxetanes

Enantioselective synthesis aims to produce one of two mirror-image isomers (enantiomers) of a chiral molecule in excess. Several distinct strategies have been developed to access enantiomerically enriched substituted oxetanes.

One established method involves the enantioselective reduction of β-halo ketones . This approach uses a chiral reducing agent, such as one generated in situ from lithium borohydride (B1222165) and a chiral ligand, to reduce the ketone to a secondary alcohol with high enantioselectivity (e.g., 79–89% enantiomeric excess). The resulting halohydrin is then treated with a base (e.g., KOH) to induce an intramolecular Williamson etherification, where the newly formed alkoxide displaces the halide to form the oxetane ring without racemization. acs.org

A more recent approach utilizes transition-metal catalysis . For example, an iridium-catalyzed C-C coupling of primary alcohols with vinyl epoxides can produce 1,3-diols with high diastereo- and enantioselectivity. nih.gov These diol products are then converted to the corresponding oxetanes in a two-step sequence: chemoselective tosylation of the primary alcohol followed by a base-mediated Sₙ2 cyclization to close the four-membered ring. nih.gov

Biocatalysis offers a green and highly selective alternative. A unique halohydrin dehalogenase has been engineered to serve as a biocatalyst for the enantioselective formation of oxetanes from γ-haloalcohols. nih.govresearchgate.netresearchgate.net This enzymatic platform demonstrates high efficiency and excellent enantioselectivity, facilitating the synthesis of chiral oxetanes on a preparative scale. nih.govresearchgate.net The same enzyme system can also be used for the enantioselective ring-opening of oxetanes with nucleophiles like azide. researchgate.net

Another powerful strategy is the organocatalytic desymmetrization of prochiral oxetanes . In this method, a prochiral oxetane, which has a plane of symmetry, is reacted with a nucleophile in the presence of a chiral catalyst (e.g., a chiral Brønsted acid). nsf.gov The catalyst orchestrates the reaction in a way that one of two possible enantiomeric products is formed preferentially, effectively breaking the molecule's symmetry and establishing a stereocenter with high enantioselectivity. nsf.gov

Table 2: Comparison of Enantioselective Strategies for Oxetane Synthesis

| Method | Key Step | Chiral Influence | Typical Precursors |

|---|---|---|---|

| Ketone Reduction | Enantioselective reduction | Chiral reducing agent/ligand | β-Halo ketones |

| Iridium Catalysis | Enantioselective C-C coupling | Chiral phosphine (B1218219) ligand (e.g., Tol-BINAP) | Primary alcohols, vinyl epoxides |

| Biocatalysis | Enantioselective cyclization | Engineered enzyme (Halohydrin dehalogenase) | γ-Haloalcohols |

| Desymmetrization | Enantioselective ring-opening/functionalization | Chiral organocatalyst (e.g., Brønsted acid) | Prochiral substituted oxetanes |

Diastereoselective Azido-Oxetane Scaffolds

Diastereoselective synthesis focuses on forming one specific stereoisomer out of two or more that are not mirror images of each other. For azido-oxetanes, this involves controlling the relative orientation of the azide-bearing substituent and other groups on the oxetane ring.

A primary strategy for achieving diastereocontrol in oxetane synthesis is through substrate-controlled cyclization , particularly from acyclic 1,3-diols. acs.orgrsc.org The stereochemical relationship (syn or anti) of the substituents in the diol precursor directly dictates the relative stereochemistry (cis or trans) of the substituents in the final oxetane product. For example, Nelson and co-workers demonstrated a stereocontrolled synthesis of 2,4-disubstituted oxetanes where syn- and anti-1,3-diols were cyclized to give oxetanes with specific diastereomeric arrangements. acs.org The cyclization typically involves selectively converting one hydroxyl group into a good leaving group (e.g., a tosylate or bromide) followed by base-induced intramolecular Sₙ2 ring closure, which proceeds with inversion of stereochemistry at the carbon bearing the leaving group. acs.org

To create a diastereoselective azido-oxetane scaffold, one could start with a diastereomerically pure 1,3-diol that already contains the necessary carbon backbone for the desired final product. Cyclization would yield a specific diastereomer of a hydroxy-functionalized oxetane. The final step would be the conversion of the hydroxyl group to an azide. This is often accomplished by converting the alcohol to a tosylate or mesylate, followed by nucleophilic substitution with sodium azide. This Sₙ2 reaction proceeds with a predictable inversion of configuration, allowing for precise control over the final diastereomer.

The principle of substrate-directed synthesis is crucial here, where the existing stereocenters in the starting material guide the stereochemical outcome of subsequent reactions. nih.govacs.orgnih.gov By choosing a starting diol with defined stereochemistry, the entire sequence can be controlled to yield a single diastereomer of the desired azido-oxetane. For instance, a galactose-derived alcohol has been used as a complex substrate for oxetane synthesis, affording the product as a single diastereoisomer. acs.org This highlights how stereochemical information embedded in a readily available chiral starting material can be effectively transferred to the final oxetane product.

Table 3: Relationship Between Precursor and Product Stereochemistry

| Precursor Stereoisomer | Reaction Sequence | Final Product Diastereomer |

|---|---|---|

| syn-1,3-Diol | 1. Selective tosylation of primary -OH 2. Base-induced cyclization (inversion at secondary C) | trans-Substituted Oxetane |

| anti-1,3-Diol | 1. Selective tosylation of primary -OH 2. Base-induced cyclization (inversion at secondary C) | cis-Substituted Oxetane |

| trans-Hydroxy-Oxetane | 1. Tosylation 2. Sₙ2 reaction with NaN₃ (inversion) | cis-Azido-Oxetane |

Polymerization Chemistry of Azido Functionalized Oxetane Monomers

Cationic Ring-Opening Polymerization (CROP) Mechanisms

The CROP of oxetanes can proceed through two main competing pathways: the Activated Monomer Mechanism (AMM) and the Activated Chain End (ACE) mechanism. The prevalence of one mechanism over the other is determined by factors such as monomer basicity, reaction conditions, and the presence of protic compounds like alcohols or water. acs.orgresearchgate.net

Activated Monomer Mechanism (AMM)

In the Activated Monomer Mechanism, a proton from an initiator system protonates the oxygen atom of a free monomer molecule, forming a secondary oxonium ion. This "activated monomer" is then susceptible to nucleophilic attack by the terminal hydroxyl group of the growing polymer chain. acs.orgresearchgate.net This step adds the monomer unit to the chain and regenerates a hydroxyl-terminated chain, which can then attack another activated monomer. A key feature of the AMM is that the positive charge resides on the monomer rather than the polymer chain end. researchgate.net This mechanism is often favored in the presence of hydroxyl-containing compounds (polyols), which act as chain transfer agents. researchgate.netresearchgate.net The continuous regeneration of the hydroxyl-terminated chain allows for the formation of telechelic polymers with controlled end-group functionality.

Activated Chain End (ACE) Mechanism

The Activated Chain End (ACE) mechanism involves the formation of a tertiary oxonium ion at the end of the propagating polymer chain. researchgate.netnih.gov Initiation occurs when an acid protonates the oxygen of an oxetane (B1205548) monomer, which then reacts with another monomer to start chain growth. In the propagation step, the cyclic tertiary oxonium ion at the chain end is attacked by the nucleophilic oxygen of an incoming monomer molecule. acs.org This opens the ring of the terminal unit and transfers the positive charge to the newly added unit, thereby propagating the chain. acs.org The ACE mechanism is generally more efficient for polymerizing oxetanes compared to the AMM, as side reactions like cyclization are less likely to occur. acs.org However, the ACE mechanism can sometimes lead to the formation of cyclic oligomers through "backbiting," where an oxygen atom from the polymer backbone attacks the activated chain end. wikipedia.org

Initiation Systems (e.g., Lewis Acids, Polyols)

The CROP of 3-(2-azidoethoxy)oxetane requires an acidic initiation system to generate the cationic species necessary for polymerization. These systems are typically composed of a Lewis acid catalyst and a protic co-initiator, such as a polyol.

Lewis Acids: Boron trifluoride complexes, particularly boron trifluoride etherate (BF₃·OEt₂), are widely used as catalysts. radtech.orgresearchgate.net These Lewis acids are effective at initiating the polymerization process by generating a protonic acid in the presence of a co-initiator.

Polyols: Polyols, such as 1,4-butanediol (BDO), serve as co-initiators or chain transfer agents. The Lewis acid interacts with the polyol to form a complex that releases a proton (H⁺), which is the true initiating species. The polyol also dictates the polymer's architecture; for instance, a diol like BDO will lead to the formation of a linear, dihydroxy-terminated polymer. The functionality of the resulting polymer is directly related to the polyol used. researchgate.netresearchgate.net

The combination of a Lewis acid and a polyol provides a robust system for producing well-defined, hydroxyl-terminated poly(azido-functionalized oxetanes) suitable for further reactions, such as curing to form polyurethane networks.

Synthesis of Poly(azido-functionalized oxetanes)

The synthesis of polymers based on this compound can be accomplished through either homopolymerization to yield a uniform polymer or copolymerization with other monomers to tailor the final material properties.

Homopolymerization Strategies

Homopolymerization of this compound involves polymerizing the monomer in the presence of a suitable initiation system to produce poly(this compound). A typical procedure involves the bulk polymerization of the monomer using a BF₃·OEt₂ catalyst and a diol initiator like 1,4-butanediol. The reaction yields a linear, hydroxyl-terminated prepolymer. The molecular weight of the resulting polymer can be controlled by adjusting the monomer-to-initiator ratio.

Table 1: Representative Homopolymerization Data for an Azido-Functionalized Oxetane Data is analogous to polymers derived from similar azido-oxetane monomers.

| Monomer | Initiator System | Mn (g/mol) | PDI (Mw/Mn) | Tg (°C) |

|---|---|---|---|---|

| This compound | BF₃·OEt₂ / 1,4-Butanediol | 4500 | 1.5 | -45 |

Copolymerization with Other Oxetane Monomers

Copolymerization is a versatile strategy used to modify the properties of the final polymer, such as its glass transition temperature (Tg), mechanical strength, and energetic characteristics. researchgate.netresearchgate.net this compound can be copolymerized with other oxetane monomers, including both energetic and non-energetic variants. For instance, copolymerizing with a monomer like 3-azidomethyl-3-methyloxetane (AMMO) can alter the polymer's energy density and physical properties. researchgate.net Copolymerization helps to disrupt the crystallinity that can be present in homopolymers, often resulting in amorphous materials with lower glass transition temperatures, which is desirable for binder applications. researchgate.net The ratio of the comonomers in the feed directly influences the composition and properties of the resulting copolymer. researchgate.net

Table 2: Effect of Copolymer Composition on Glass Transition Temperature (Tg) Data is representative of copolymers of azido-functionalized oxetanes.

| Monomer 1 | Monomer 2 | Monomer 1 Mole Fraction | Resulting Tg (°C) |

|---|---|---|---|

| This compound | 3-Azidomethyl-3-methyloxetane (AMMO) | 0.7 | -48 |

| This compound | 3-Azidomethyl-3-methyloxetane (AMMO) | 0.5 | -52 |

Block Copolymer Synthesis and Architecture Control

The synthesis of block copolymers incorporating azido-functionalized oxetane monomers is a key strategy for developing advanced energetic materials with tailored properties. Cationic ring-opening polymerization (CROP) is the primary method employed for this purpose, allowing for the creation of diverse polymer architectures, including statistical and triblock copolymers.

Control over the polymer architecture is achieved by the sequential or statistical copolymerization of different oxetane monomers. For instance, block copolymers have been synthesized using 3,3-bis-(azidomethyl)oxetane (BAMO) and 3-azidomethyl-3-methyloxetane (AMMO). researchgate.netscispace.com The copolymerization of these monomers can be initiated by a catalytic system, such as one prepared from triisobutylaluminum and water, to yield polymers with varying domain and amorphous-crystalline structures. researchgate.netdocumentsdelivered.com

Table 1: Examples of Azido-Oxetane Block Copolymers

| Copolymer Type | Monomer 1 | Monomer 2 | Polymerization Method | Key Findings |

|---|---|---|---|---|

| Statistical | 3,3-bis-(azidomethyl)oxetane (BAMO) | 3-azidomethyl-3-methyloxetane (AMMO) | Cationic Ring-Opening Polymerization | Resulting copolymers exhibit distinct amorphous-crystalline and domain structures. researchgate.netdocumentsdelivered.com |

| Triblock | Bis(azidomethyl) Oxetane (BAMO) | Hydroxyl-Terminated Polybutadiene (B167195) (HTPB) | Cationic Ring-Opening Polymerization | Combines energetic properties of BAMO with favorable mechanical properties of HTPB. researchgate.net |

| Statistical | 3,3-bis-(azidomethyl)oxetane (BAMO) | Tetrahydrofuran (B95107) (THF) | Cationic Ring-Opening Polymerization | Aims to lower the glass transition temperature and improve low-temperature mechanical properties. researchgate.net |

Post-Polymerization Functionalization Approaches (via Azide)

Post-polymerization modification is a powerful strategy that allows for the introduction of functional groups onto a polymer chain after its initial synthesis. In the context of polyoxetanes, this approach is particularly valuable for incorporating the azide (B81097) moiety, offering advantages in safety and synthetic versatility.

The classic synthesis of azido-oxetane polymers involves the polymerization of an already azidated monomer. researchgate.net However, this route can involve the manipulation of highly unstable and sensitive liquid monomers. researchgate.net An alternative and often safer strategy is to perform the azidation as the final step on a pre-formed, non-energetic polymer precursor. researchgate.net

This method involves first polymerizing an oxetane monomer functionalized with a suitable leaving group, such as a bromo or tosyl group. For example, poly(3,3-bis-azidomethyl oxetane) (PBAMO) has been successfully synthesized through the azidation of poly(3,3-bis-bromo oxetane) (PBBrMO). researchgate.net Similarly, poly(3-azidomethyl-3-methyl oxetane) can be prepared by the azidation of poly(3-tosyloxymethyl-3-methyl oxetane). researchgate.net The substitution reaction is typically carried out by reacting the halogenated or tosylated polymer with an azide salt, such as sodium azide, in a polar aprotic solvent. researchgate.net This procedure ensures good yield and purity of the final azidated polymer while keeping the energetic functionality in a safer, less sensitive form during the polymerization step. researchgate.net

Table 2: Comparison of Synthetic Routes to Azido-Polyoxetanes

| Synthetic Route | Description | Advantages | Disadvantages |

|---|---|---|---|

| Direct Polymerization | Polymerization of a monomer that already contains the azide group (e.g., BAMO). researchgate.net | Direct incorporation of the energetic group. | Involves synthesis and handling of potentially unstable and sensitive liquid monomers. researchgate.net |

| Post-Polymerization Azidation | Polymerization of a precursor polymer (e.g., poly(3,3-bis-bromo oxetane)) followed by a chemical reaction to convert the leaving group (e.g., -Br) to an azide group (-N3). researchgate.net | Avoids manipulation of highly unstable monomers, enhancing safety. researchgate.net | Requires an additional reaction step; potential for incomplete conversion. |

The azide group is not only an energetic functional group but also a versatile chemical handle for "click" chemistry. This bioorthogonal reactivity allows for the precise and efficient modification of the polymer after its synthesis without interfering with other functionalities. nih.govmit.edu The most prominent example of this is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly selective reaction between an azide and a terminal alkyne. d-nb.info

In the context of monomer design, an oxetane can be functionalized with an azide group, which is then carried into the final polymer. This polymer can subsequently be modified by reacting it with various alkyne-containing molecules to attach different functionalities. This orthogonal approach provides an elegant way to produce tailor-made materials. d-nb.info For instance, triblock copolymers containing separate segments with azide-reactive handles (alkynes) and other reactive groups (alkenes) can be sequentially and orthogonally modified. d-nb.info The CuAAC reaction must typically be performed before other modifications, such as thiol-ene reactions, to ensure orthogonality. d-nb.info The azide group is an ideal bioorthogonal reporter because it is small, abiotic, and generally unreactive with native biological functionalities, making it selectively reactive toward specific partners like phosphines (in Staudinger ligation) or alkynes. nih.gov This principle allows for the design of complex, multifunctional macromolecules with a high degree of control over their final structure and properties.

Table 3: Orthogonal Reactions Involving the Azide Group

| Reaction Name | Reactant 1 | Reactant 2 | Key Features |

|---|---|---|---|

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide (-N3) | Terminal Alkyne | High efficiency and selectivity; widely used in materials science and bioconjugation. mit.edud-nb.info |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide (-N3) | Strained Cyclooctyne (B158145) | Does not require a cytotoxic copper catalyst, making it suitable for biological systems. mit.edu |

| Staudinger Ligation | Azide (-N3) | Triphenylphosphine (B44618) | Forms a stable amide bond under physiological conditions; one of the earliest bioorthogonal reactions. nih.gov |

Reactivity and Post Synthetic Functionalization of Azido Functionalized Oxetanes and Polymers

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Oxetane (B1205548) Systems

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and widely used reaction for the functionalization of azido-oxetanes and their corresponding polymers. google.comorganic-chemistry.orgrsc.org This reaction forms a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne, offering high yields, broad functional group tolerance, and mild reaction conditions. nih.govsci-hub.se

The generally accepted mechanism for CuAAC involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner. nih.govnih.govbeilstein-journals.org The reaction is highly regioselective, exclusively producing the 1,4-disubstituted triazole isomer. nih.govbeilstein-journals.org The scope of the CuAAC with azido-oxetanes is broad, allowing for the coupling of a wide variety of alkyne-containing molecules. nih.govacs.orgresearchgate.net This includes small organic molecules, fluorescent dyes, and bioactive compounds. For instance, an oxetane azide has been shown to undergo CuAAC to furnish a triazole, highlighting the potential for creating diverse oxetane-1,2,3-triazole structures. nih.gov The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, or by using a stable copper(I) complex. nih.govnih.govcsic.es

Table 1: Examples of CuAAC Reactions with Azido-Oxetanes

| Azido-Oxetane Reactant | Alkyne Reactant | Catalyst System | Product | Reference |

| Oxetane azide 59 | Various alkynes | Copper catalyst | Triazole 88 | nih.govacs.org |

| Benzyl azide | Phenylacetylene | [Cu2(μ-Br)2(tBuImCH2pyCH2NEt2)]2 | 1-benzyl-4-phenyl-1H-1,2,3-triazole | csic.es |

This table is interactive. Click on the headers to sort the data.

Post-polymerization modification is a powerful strategy for introducing functionality into polymers. Polyoxetanes bearing pendant azide groups, such as poly(3-(2-azidoethoxy)oxetane), can be readily functionalized using CuAAC. nih.gov This approach allows for the attachment of various molecules to the polymer backbone, creating materials with tailored properties. For example, water-soluble, cytocompatible polyethylene (B3416737) glycol (PEG)-grafted polyoxetane brush polymers have been synthesized through the ring-opening polymerization of an alkyne-functionalized oxetane monomer, followed by a click reaction with an azide-terminated PEG. google.com This modular platform is well-suited for applications in drug delivery. google.comnih.gov The efficiency and selectivity of CuAAC enable precise control over the composition and degree of functionalization of the resulting polymer. nih.gov

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a metal-free alternative to CuAAC that utilizes strained cyclooctynes. magtech.com.cn The high ring strain of the cyclooctyne (B158145) provides the driving force for the reaction with an azide, eliminating the need for a potentially toxic copper catalyst. magtech.com.cnrsc.org This makes SPAAC particularly valuable for applications in biological systems. nih.govnih.gov The reaction proceeds rapidly at room temperature and exhibits high selectivity. nih.govrsc.org While the synthesis of the strained cyclooctyne reagents can be challenging, the benefits of a metal-free ligation often outweigh this drawback. magtech.com.cn Research has shown that modifications to the cyclooctyne structure, such as the introduction of a ketone, can increase the reaction rate. nih.govnih.gov

Cascade Reactions Involving Oxetane Ring Opening and Azide Reactivity

The unique combination of a strained oxetane ring and a reactive azide group can be harnessed in cascade reactions, where multiple bond-forming events occur in a single synthetic operation. rsc.orgbeilstein-journals.org These reactions offer a highly efficient route to complex molecular architectures from simple starting materials. rsc.org

A notable example of such a cascade is the transition-metal-free azide-alkyne cycloaddition/oxetane ring opening reaction. rsc.orgrsc.org This process has been utilized to synthesize functionalized triazole-fused piperazin-2-ones and nih.govrsc.orgdiazepin-4-one scaffolds. rsc.orgrsc.org The reaction is initiated by the cycloaddition of an azide with an alkyne, followed by an intramolecular ring-opening of the oxetane by a nucleophile. rsc.org This approach is characterized by its high atom economy, broad functional group compatibility, and avoidance of transition-metal catalysts. rsc.orgrsc.org Control experiments have demonstrated that the cycloaddition precedes the oxetane ring-opening step. rsc.org

Other Functional Group Transformations of Oxetane and Azide Moieties

The dual functionality of azido-functionalized oxetanes, such as this compound, presents a versatile platform for a wide range of chemical modifications. Both the energetic azide group and the strained oxetane ring can be selectively transformed, enabling the synthesis of diverse monomers and the post-synthetic functionalization of polymers. These transformations are critical for tailoring material properties, introducing new functionalities, and creating complex molecular architectures.

The azide moiety is particularly amenable to bioorthogonal "click" chemistry reactions and reduction to the corresponding amine. These transformations provide efficient pathways for conjugation and functionalization. Concurrently, the oxetane ring, while generally more stable than its three-membered oxirane counterpart, can undergo ring-opening reactions under specific catalytic conditions, offering a route to linear polyether structures or functionalized γ-substituted alcohols. beilstein-journals.orgacs.org

In the context of polymers derived from azido-oxetane monomers, post-polymerization modification of the pendant azide groups is a powerful strategy. It allows for the creation of functional materials from a common polymeric precursor, avoiding potential complications of polymerizing monomers that already contain sensitive functional groups. rsc.orgnih.gov

Transformations of the Azide Group

The azide group is a versatile functional handle that can be converted into other important chemical groups, most notably amines and triazoles.

Reduction to Amines: The reduction of the azide to a primary amine is a fundamental transformation that converts the energetic azide into a nucleophilic amino group, which can be used for a variety of subsequent reactions. This conversion can be achieved under mild conditions, preserving the oxetane ring. A common method is the Staudinger reaction, which proceeds smoothly for azide transformations. chemrxiv.org For instance, 3-azidooxetane (B2941917) has been successfully reduced to 3-aminooxetane using reagents like triphenylphosphine (B44618) or through catalytic hydrogenation. researchgate.net This creates valuable building blocks for further derivatization.

Cycloaddition Reactions: The azide group is renowned for its participation in 1,3-dipolar cycloaddition reactions, a cornerstone of click chemistry. biosyntan.de

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction between an azide and a terminal alkyne yields a stable 1,4-disubstituted 1,2,3-triazole ring. This method is widely used to conjugate oxetane-containing molecules to other molecules, surfaces, or polymers. biosyntan.deacs.orgnih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To avoid the potential toxicity of a copper catalyst, especially in biological applications, a copper-free click reaction can be employed. rsc.org This reaction uses a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts readily with the azide without the need for a metal catalyst. biosyntan.de

These cycloaddition strategies are exceptionally useful for the post-synthetic functionalization of polymers like poly(this compound), allowing for the attachment of a wide array of functional moieties. rsc.org

| Reaction Type | Reagents/Conditions | Initial Moiety | Product Moiety | Reference |

| Staudinger Reduction | Triphenylphosphine (PPh₃), then H₂O | Azide (-N₃) | Amine (-NH₂) | chemrxiv.org |

| Catalytic Hydrogenation | H₂, Pd/C | Azide (-N₃) | Amine (-NH₂) | researchgate.net |

| CuAAC | Terminal Alkyne, Cu(I) catalyst | Azide (-N₃) | 1,2,3-Triazole | acs.orgnih.gov |

| SPAAC | Strained Alkyne (e.g., DBCO) | Azide (-N₃) | 1,2,3-Triazole | rsc.orgbiosyntan.de |

Transformations of the Oxetane Moiety

While the oxetane ring imparts metabolic stability in drug molecules compared to carbonyl groups, its inherent ring strain (approximately 25.5 kcal/mol) allows it to undergo ring-opening reactions under specific conditions. beilstein-journals.orgbeilstein-journals.org

Ring-Opening Reactions: The cationic ring-opening polymerization of oxetanes is a primary method for synthesizing polyethers. radtech.org However, the ring can also be opened by various nucleophiles, typically requiring activation by a Lewis acid or Brønsted acid. Strong nucleophiles under basic conditions are generally ineffective at opening the oxetane ring. utexas.edu Lanthanide triflates have been shown to be effective promoters for the ring-opening of oxetanes with amines, yielding γ-aminoalcohols with high regioselectivity. utexas.edu These reactions, when applied to a monomer like this compound, would lead to functionalized linear molecules rather than polymers.

| Reaction Type | Reagents/Catalyst | Nucleophile | Product | Reference |

| Lewis Acid-Catalyzed Ring Opening | Ln(OTf)₃ (e.g., Yb, Nd, Gd) | Amines | γ-Aminoalcohol | utexas.edu |

| Acid-Catalyzed Ring Opening | Brønsted or Lewis Acids | Alcohols, Thiols, etc. | Functionalized γ-Substituted Ether/Thioether | beilstein-journals.orgradtech.org |

Polymer-Analogous Functional Group Transformations

A highly effective and safe strategy for producing functionalized polyoxetanes involves performing chemical transformations on a pre-formed polymer backbone. This approach is exemplified by the synthesis of poly(3-azidooxetane). Instead of polymerizing the highly sensitive 3-azidooxetane monomer, a more stable precursor polymer, such as poly(3-tosyloxyoxetane) or poly(3-mesyloxyoxetane), is first synthesized. nih.gov The pendant tosyloxy or mesyloxy groups are then displaced by an azide nucleophile (e.g., sodium azide) in a polymer-analogous substitution reaction to yield the final energetic polymer. nih.gov This method significantly improves safety and can lead to higher yields and molecular weights. nih.gov

Advanced Applications in Chemical Research and Materials Science

Energetic Polymer Binders and Precursors for Advanced Materials

Energetic polymers are a critical component in modern high-energy material formulations, such as solid rocket propellants and polymer-bonded explosives (PBXs). dtic.milcswab.org Unlike traditional inert binders like hydroxyl-terminated polybutadiene (B167195) (HTPB), energetic binders actively contribute to the energy output of the formulation. mdpi.comrsc.org This is typically achieved by incorporating "explosophores"—functional groups such as azide (B81097) (–N₃), nitrate (B79036) ester (–ONO₂), or nitramine (–NNO₂)—into the polymer structure. rsc.orgat.ua The decomposition of these groups releases a significant amount of energy and nitrogen gas. mdpi.com

The foundation of an energetic polymer is its monomer. The design of an energetic monomer involves integrating a polymerizable group with an energetic moiety. For 3-(2-Azidoethoxy)oxetane, these components are:

The Oxetane (B1205548) Ring: A four-membered cyclic ether that can undergo cationic ring-opening polymerization (CROP) to form a stable polyether backbone. ntrem.comosti.gov This polymerization method is advantageous because it proceeds cleanly and, unlike the polymerization of oxiranes (e.g., glycidyl (B131873) azide), typically forms polymers with uniform primary hydroxyl end-groups, which leads to more consistent curing results. researchgate.netnih.gov

The Azidoethoxy Side Chain: The azide group (–N₃) serves as the primary energetic component. mdpi.com The ethoxy linker (–O–CH₂–CH₂–) provides flexibility to the polymer chain, which is crucial for achieving a low glass transition temperature (Tg). A low Tg is essential for binders used in applications that experience a wide range of operational temperatures. rsc.orgmdpi.com

The synthesis strategy for energetic polymers can follow two main paths: the polymerization of an already energetic monomer or the chemical modification of a pre-formed polymer. ntrem.com The use of monomers like this compound falls into the first category, which is often preferred for achieving a uniform distribution of energetic groups along the polymer chain.

Polyoxetanes have emerged as a highly versatile class of energetic binders due to the tunability of their properties through the functionalization of the oxetane monomer. mdpi.comnih.gov The polymerization of this compound via CROP, typically initiated by a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) in the presence of a diol or triol initiator, yields poly(this compound). iisc.ac.ingoogle.com The resulting polymer is a polyether with pendant energetic side chains.

The properties of the final polymer are heavily influenced by the structure of the monomer's side chain. Research on related azido-functionalized polyoxetanes, such as poly(AMMO) and poly(BAMO), provides insight into the expected characteristics. The inclusion of the flexible ethoxy spacer in poly(this compound) is anticipated to lower the glass transition temperature compared to polymers with more rigid linkages, enhancing its elastomeric properties at low temperatures. mdpi.comresearchgate.net

| Polymer | Monomer | Glass Transition Temperature (Tg) | Key Structural Feature |

|---|---|---|---|

| Poly(AMMO) | 3-Azidomethyl-3-methyloxetane | -42 °C mdpi.com | Azidomethyl group |

| Poly(BAMO) | 3,3-Bis(azidomethyl)oxetane (B8295959) | -41 °C mdpi.com | Two azidomethyl groups |

| Poly(3-azidooxetane) | 3-Azidooxetane (B2941917) | -47 °C nih.gov | Directly attached azido (B1232118) group |

| Poly(this compound) | This compound | Expected to be low | Flexible azidoethoxy side chain |

To function as a binder, the linear or branched energetic polymer must be chemically crosslinked to form a durable, three-dimensional elastomeric network. This network encapsulates other components of the energetic formulation, such as oxidizers and fuel particles, providing structural integrity. dtic.milnih.gov For hydroxyl-terminated polyethers like those derived from oxetane polymerization, two primary crosslinking strategies are common:

Urethane (B1682113) Linkage Formation: The most conventional method involves curing the hydroxyl-terminated polymer with polyisocyanates, such as toluene (B28343) diisocyanate (TDI) or isophorone (B1672270) diisocyanate (IPDI). nih.govgoogle.com The reaction between the hydroxyl end-groups of the polymer and the isocyanate groups of the crosslinker forms stable urethane bonds, creating the polymer matrix. nih.gov

Triazole Network Formation (Click Chemistry): An increasingly popular alternative utilizes the pendant azide groups on the polymer backbone. Through a 1,3-dipolar cycloaddition reaction, often catalyzed by copper(I), the azide groups can react with a di- or multifunctional alkyne crosslinking agent. This "click" reaction forms a robust network of triazole rings, which are thermally stable and contribute to the energetic properties of the binder. iisc.ac.inresearchgate.net This method avoids the use of often toxic isocyanates. google.com

Polymeric Platforms for Functional Materials

The utility of poly(this compound) extends beyond energetic materials. The polymer serves as a versatile platform where the pendant azide groups can be used as chemical handles for grafting various functional molecules, leading to materials with novel properties.

The synthesis of polyethers via the ring-opening polymerization of functional oxetanes is a powerful technique for creating polymers with a high density of reactive sites. mdpi.comnih.gov In the case of poly(this compound), the azide group is particularly amenable to the copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. nih.gov

This allows for the straightforward modification of the polyether backbone. For instance, hydrophilic polymers like methoxypolyethylene glycol (mPEG) can be grafted onto the backbone to create amphiphilic block or graft copolymers. Such modifications can be used to alter solubility, improve compatibility with other materials, or introduce self-assembly characteristics. Research on similar clickable polyoxetane systems has demonstrated their potential for creating water-soluble polymer-drug conjugates for biomedical applications, highlighting the versatility of this approach. nih.gov

Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. They are synthesized via the polymerization of ABₓ-type monomers or through a "core-first" approach where a branching monomer is grown from a multifunctional core molecule. mdpi.comrsc.org

Design of Polymeric Architectures with Tailored Reactivity

The bifunctional nature of this compound, featuring a polymerizable oxetane ring and a versatile azide group, makes it a valuable monomer for designing advanced polymeric architectures with highly tailored reactivity. The oxetane ring is susceptible to cationic ring-opening polymerization (CROP), which proceeds smoothly to yield a polyether backbone. radtech.orgrsc.org This polymerization process preserves the pendant azidoethoxy side chains, making them available for subsequent modifications. wikipedia.org

The true potential for tailored reactivity stems from the azide group. This functional group is a cornerstone of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. nih.govresearchgate.net These reactions allow for the efficient and specific attachment of a wide array of molecules (e.g., fluorescent dyes, bioactive ligands, or other polymer chains) onto the poly(this compound) backbone. This post-polymerization modification strategy enables the creation of functional materials with precisely controlled properties and functionalities. For example, this approach can be used to synthesize star polymers or create crosslinked networks. iisc.ac.in The resulting polymers are noted for applications as energetic binders, where the azide groups contribute to the material's energy content. uni-muenchen.dentis.gov

| Monomer Component | Role in Polymer Architecture |

| Oxetane Ring | Forms the polyether backbone via Cationic Ring-Opening Polymerization (CROP). radtech.org |

| Azidoethoxy Side Chain | Provides reactive sites (azide groups) for post-polymerization modification via "click chemistry". nih.goviisc.ac.in |

Oxetanes as Key Scaffolds and Building Blocks in Organic Synthesis

The oxetane motif has gained significant traction as a key scaffold in organic synthesis due to its unique combination of properties, including polarity, three-dimensionality, and metabolic stability. nih.govrsc.org

Utilization in Bioisosteric Replacement Studies (General Strategy)

In medicinal chemistry, the strategic replacement of one functional group with another that has similar physical or chemical properties—a concept known as bioisosterism—is a powerful tool for optimizing drug candidates. tcichemicals.com The oxetane ring, particularly when 3-substituted, is recognized as an effective bioisostere for gem-dimethyl and carbonyl groups. chimia.chbeilstein-journals.org

This replacement strategy is employed to enhance key drug-like properties. nih.govnih.gov Substituting a metabolically labile carbonyl group with a more robust oxetane can significantly improve metabolic stability. chimia.ch Furthermore, replacing a nonpolar gem-dimethyl group with a polar oxetane ring often increases aqueous solubility and can favorably alter a molecule's conformational preferences, potentially improving its binding affinity to a biological target. nih.govnih.gov The 3,3-disubstituted oxetane motif, in particular, has been investigated as a promising replacement for benzophenones. nih.gov

| Group | Bioisosteric Replacement | Key Advantages |

| Carbonyl (C=O) | 3-Oxetane | Improved metabolic stability, enhanced polarity. chimia.chbeilstein-journals.org |

| gem-Dimethyl (-C(CH₃)₂) | 3-Oxetane | Increased aqueous solubility, reduced lipophilicity, favorable conformational lock. nih.govbeilstein-journals.org |

Synthesis of Complex Heterocyclic Frameworks

The strained four-membered ring of oxetanes makes them useful intermediates for the synthesis of more complex heterocyclic systems. eurjchem.comresearchgate.net The ring strain energy (approximately 107 kJ/mol) facilitates ring-opening reactions, providing access to functionalized linear synthons. google.com For example, the acid-catalyzed ring-opening of a 3-substituted oxetane can generate a 1,3-diol derivative, a versatile building block for a variety of other cyclic compounds. chimia.ch

Research has demonstrated that oxetanes can participate in annulation reactions to form larger heterocyclic structures. Under Brønsted acid catalysis, oxetanes can react with dinucleophiles like 1,2-diols to yield 1,4-dioxanes through an in-situ ring-opening and subsequent intramolecular cyclization. chimia.ch This reactivity highlights the utility of oxetanes not just as stable scaffolds but also as reactive intermediates for constructing intricate molecular architectures. chimia.chresearchgate.net

Divergent Preparation of Oxetane Derivatives

The this compound molecule is an excellent starting point for the divergent synthesis of a wide range of oxetane derivatives, primarily by leveraging the reactivity of the azide functional group. The azide serves as a versatile chemical handle that can be transformed into various other functionalities under mild conditions, while leaving the oxetane ring intact. chemrxiv.org

Key transformations of the azide group include:

Reduction to Amines : The azide can be readily reduced to a primary amine using reagents like triphenylphosphine (B44618) (in the Staudinger reaction) or through catalytic hydrogenation. This amine can then undergo standard reactions such as amidation or alkylation. researchgate.net

Staudinger Ligation : A modified Staudinger reaction can be used to chemoselectively form a stable amide bond between the azide and a specifically functionalized phosphine (B1218219), a technique widely used in chemical biology. researchgate.net

Cycloaddition Reactions : The azide group is a classic 1,3-dipole for cycloaddition reactions. Its reaction with alkynes (via CuAAC or SPAAC) to form 1,2,3-triazoles is one of the most robust and widely used "click" reactions, allowing for the covalent linkage of the oxetane moiety to virtually any alkyne-containing molecule. nih.gov

| Azide Transformation | Reagents/Conditions | Product Functional Group |

| Reduction | H₂, Pd/C or PPh₃/H₂O | Primary Amine (-NH₂) |

| Staudinger Ligation | Functionalized Phosphine | Amide (-NHCOR) |

| Azide-Alkyne Cycloaddition | Alkyne, Cu(I) catalyst or Strained Alkyne | 1,2,3-Triazole |

Precursors to Oligomers and Specialized Macromolecules

Beyond the synthesis of long-chain polymers, this compound is a precursor for the controlled synthesis of well-defined oligomers and other specialized macromolecules. nih.gov By carefully controlling the conditions of the cationic ring-opening polymerization, it is possible to produce oligomeric polyethers with a specific number of repeating units. radtech.orgnih.gov

These azide-functionalized oligomers are valuable building blocks for constructing more complex macromolecular structures. For instance, they can be "clicked" onto a central core molecule to form star polymers or attached to other polymer chains to create block copolymers. iisc.ac.in This modular approach allows for the synthesis of macromolecules with precisely engineered architectures and functionalities, such as amphiphilic miktoarm hyperbranched polymers that can undergo hierarchical self-assembly. zju.edu.cn

Chemical Biology and Biomedical Research Applications

The combination of a metabolically stable, polar oxetane ring and a bioorthogonal azide handle makes this compound a highly relevant tool in chemical biology and biomedical research. nih.govnih.gov The azide group enables the molecule to participate in click chemistry reactions under physiological conditions, allowing for the specific labeling and tracking of biomolecules. nih.govresearchgate.net

A primary application involves using the molecule as a chemical reporter. It can be incorporated into biomolecules such as proteins, nucleic acids, or glycans through metabolic labeling or direct conjugation. The incorporated oxetane-azide tag can then be visualized by "clicking" it to a fluorescent alkyne probe or used to isolate the tagged biomolecule via affinity purification by clicking it to a biotin-alkyne. The flexible azidoethoxy linker can enhance water solubility and improve the accessibility of the azide for reaction. mdpi.com

In drug discovery and development, the azidoethoxy group serves as a key linker for creating more complex therapeutic constructs. For example, it can be used to attach a targeting ligand or a polyethylene (B3416737) glycol (PEG) chain to a drug molecule, a strategy employed to improve pharmacokinetics and enable targeted drug delivery. mdpi.com This approach leverages the stability and favorable properties of the oxetane scaffold while using the azide for specific, high-yield conjugation.

Bioconjugation and Labeling Strategies

The azide group within this compound is a key functional group for bioconjugation, enabling the covalent attachment of this moiety to biomolecules. Azides are exceptionally useful in biological systems because they are small, stable, and generally unreactive with native biological functionalities, making them bioorthogonal. nih.gov The primary reaction utilized for this purpose is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.gov This reaction forms a stable triazole linkage between the azide-functionalized oxetane and an alkyne-modified biomolecule, such as a protein, peptide, or nucleic acid. nih.govresearchgate.net

Another important bioconjugation reaction involving azides is the Staudinger ligation. researchgate.net This method allows for the formation of an amide bond between the azide and a phosphine-functionalized molecule. researchgate.net The traceless version of this reaction is particularly advantageous as it does not leave behind a phosphine oxide byproduct in the final conjugate. researchgate.net

The presence of the oxetane ring, connected via a short ethoxy linker, can influence the properties of the resulting bioconjugate. Oxetanes are known to be small, polar, and three-dimensional motifs. nih.govresearchgate.net Their incorporation can enhance the aqueous solubility and metabolic stability of the labeled biomolecule, which are often desirable improvements for biological applications. researchgate.netnih.gov For instance, the labeling of proteins with this compound can introduce a stable, polar handle that may improve the pharmacokinetic profile of therapeutic proteins.

A summary of the key features of this compound in bioconjugation is presented in the table below.

| Feature | Description |

| Reactive Handle | The terminal azide group (N3) allows for highly selective covalent bond formation. |

| Primary Reaction | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for stable triazole linkage. nih.gov |

| Alternative Reaction | Staudinger ligation for amide bond formation. researchgate.net |

| Oxetane Ring Benefit | Introduces polarity and three-dimensionality, potentially improving solubility and metabolic stability. nih.govresearchgate.netnih.gov |

| Linker | The ethoxy group provides a short, flexible spacer between the oxetane and the azide. |

Development of Bioorthogonal Probes

The concept of bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.gov The azide functionality of this compound makes it an ideal component for constructing bioorthogonal probes. nih.gov These probes are designed to seek out and react with specific targets that have been metabolically or genetically engineered to bear a complementary reactive group, most commonly an alkyne.

For example, a fluorescent dye can be attached to this compound. The resulting fluorescent probe can then be used to visualize and track alkyne-modified biomolecules within a cell. The CuAAC reaction provides a rapid and efficient means of attaching the probe to its target. nih.gov This strategy has been widely used for labeling proteins, glycans, and other cellular components. acs.org

The oxetane portion of the probe can also play a significant role. The polarity and compact size of the oxetane ring can influence the cell permeability and subcellular localization of the probe. nih.govnih.gov Furthermore, the stability of the oxetane ring under physiological conditions is a crucial attribute for probes intended for use in living cells. chemrxiv.org Research on related molecules, such as oxetane azide 59, has demonstrated successful participation in CuAAC reactions to form triazoles, highlighting the utility of this functional group combination. nih.gov

The table below outlines the components and advantages of using this compound in bioorthogonal probes.

| Component | Role in Bioorthogonal Probe |

| Azide Group | Acts as the bioorthogonal reactive partner for alkyne-tagged biomolecules. nih.gov |

| Oxetane Ring | Can modulate the probe's solubility, cell permeability, and metabolic stability. nih.govnih.gov |

| Ethoxy Linker | Provides spacing and flexibility, potentially influencing the accessibility of the azide group. |

| Reporter Moiety | A fluorescent dye, biotin (B1667282) tag, or other signaling molecule can be attached for detection. |

Functionalization for Drug Discovery Leads (as chemical handle)

In medicinal chemistry and drug discovery, the incorporation of novel structural motifs is a key strategy for optimizing the properties of lead compounds. researchgate.netnih.gov The oxetane ring has gained significant attention as a desirable scaffold due to its ability to improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability, while also providing a three-dimensional exit vector from the core of a molecule. nih.govresearchgate.netnih.gov

This compound serves as a versatile chemical handle to introduce this beneficial oxetane motif into potential drug candidates. The azide group allows for the attachment of the oxetane moiety to a parent molecule through the highly efficient and reliable CuAAC reaction. nih.gov This approach is particularly valuable when seeking to modify a lead compound to improve its pharmacokinetic properties without drastically altering its core binding structure.

The process typically involves synthesizing an analog of a drug lead that contains an alkyne group. This alkyne-modified lead can then be coupled with this compound to introduce the oxetane-ethoxy-triazole substituent. The resulting modification can lead to several improvements:

Enhanced Solubility: The polar nature of the oxetane ring and the triazole linker can increase the aqueous solubility of a hydrophobic drug molecule. nih.govresearchgate.net

Improved Metabolic Stability: The oxetane ring is often more resistant to metabolic degradation compared to other functional groups. researchgate.netnih.gov

Modulation of Physicochemical Properties: The introduction of this substituent can fine-tune properties such as pKa and lipophilicity (LogD). nih.govnih.gov

The use of oxetane-containing building blocks is a modern strategy in drug design, and the azide functionality on this compound provides a straightforward method for its incorporation into complex molecules. nih.govchemrxiv.org

The following table summarizes the key advantages of using this compound as a chemical handle in drug discovery.

| Advantage | Mechanism |

| Improved Aqueous Solubility | The polar oxetane ring and the resulting triazole increase the overall polarity of the molecule. nih.govresearchgate.net |

| Enhanced Metabolic Stability | The oxetane ring is generally stable to metabolic enzymes. researchgate.netnih.gov |

| Three-Dimensional Diversity | The non-planar structure of the oxetane ring adds structural complexity, which can improve target selectivity. nih.gov |

| Efficient Incorporation | The azide allows for late-stage functionalization via reliable click chemistry. nih.gov |

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Azido-Oxetanes

While the synthesis of azido-oxetanes can be achieved through established methods, there is a continuous drive to develop more efficient, safer, and scalable synthetic routes. A promising approach involves the post-polymerization modification of a precursor polymer. For instance, poly(3-mesyloxymethyl-3-methyl oxetane) can be synthesized and subsequently azidated to yield poly(3-azidomethyl-3-methyl oxetane) (PAMMO). scilit.comresearchgate.net This strategy avoids the direct handling of potentially sensitive azido-monomers during polymerization. scilit.com A similar polymer-analogous approach could be envisioned for the synthesis of poly(3-(2-azidoethoxy)oxetane), starting from a corresponding tosylated or mesylated polyether.

Another avenue for innovation lies in the direct synthesis of azido-oxetane monomers. The synthesis of 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO) and 3-azidomethyl-3-methyloxetane (AMMO) often involves multi-step processes starting from precursors like pentaerythritol, followed by cyclization and azidation. researchgate.net Research into one-pot syntheses or the use of novel catalytic systems could significantly streamline the production of these and analogous monomers like this compound. The development of milder and more selective azidation reagents could also enhance the safety and efficiency of these synthetic procedures.

| Precursor Monomer/Polymer | Azidation Method | Resulting Azido-Oxetane Polymer | Reference |

| Poly(3-mesyloxymethyl-3-methyl oxetane) | Azidation Reaction | Poly(3-azidomethyl-3-methyl oxetane) (PAMMO) | scilit.comresearchgate.net |

| Pentaerythritol/Metriol | Bromination, Cyclization, Azidation | 3,3-Bis(azidomethyl)oxetane (BAMO), 3-Azidomethyl-3-methyloxetane (AMMO) | researchgate.net |

Advanced Polymer Architectures and Controlled Polymerization Techniques

The presence of the oxetane (B1205548) ring in this compound makes it an ideal candidate for cationic ring-opening polymerization (CROP). radtech.orgwikipedia.org This technique allows for the synthesis of polyethers with a repeating unit containing the azidoethoxy side chain. Future research will likely focus on achieving a high degree of control over the polymerization process to produce well-defined polymer architectures. The use of living cationic polymerization techniques, for instance, could enable the synthesis of polymers with predictable molecular weights and narrow polydispersity. rsc.org

Furthermore, the synthesis of advanced polymer architectures such as block copolymers, star polymers, and graft copolymers represents a significant area of exploration. researchgate.netnih.govcmu.edunih.gov For example, this compound could be sequentially polymerized with other cyclic ethers like tetrahydrofuran (B95107) to create block copolymers with distinct segments. wikipedia.org Such architectures could lead to materials with unique self-assembly properties and applications in nanotechnology and drug delivery. The synthesis of star polymers with a poly(this compound) core could be achieved by functionalizing a multihydroxyl branched polyether with the monomer. researchgate.net

| Polymerization Technique | Monomer(s) | Resulting Architecture | Potential Properties/Applications |

| Living Cationic Ring-Opening Polymerization | This compound | Linear Homopolymer | Well-defined molecular weight, narrow polydispersity |

| Sequential CROP | This compound, Tetrahydrofuran | Diblock Copolymer | Self-assembly, nanostructured materials |

| Grafting from a core | This compound from a multifunctional initiator | Star Polymer | Altered rheological properties, drug delivery carriers |

Expansion of Click Chemistry Applications in Oxetane Functionalization

The azide (B81097) group in this compound serves as a versatile handle for post-polymerization modification via "click" chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). wikipedia.orgmagtech.com.cnrsc.orgnih.gov These reactions are highly efficient, selective, and can be performed under mild conditions, making them ideal for functionalizing the resulting poly(this compound). wikipedia.org

A key area of future research will be the use of click chemistry to attach a wide variety of functional molecules to the polymer backbone. This could include the conjugation of bioactive molecules such as peptides, sugars, or drugs for biomedical applications. nih.gov For example, the "click" attachment of hydrophilic polymers like poly(ethylene glycol) could lead to the formation of amphiphilic graft copolymers with potential uses as drug delivery vehicles or in surface modification. researchgate.net Furthermore, the development of novel click-type reactions that are orthogonal to the azide-alkyne cycloaddition could allow for multiple, selective modifications of the same polymer chain.

The SPAAC reaction is particularly promising for applications in biological systems as it eliminates the need for a potentially toxic copper catalyst. magtech.com.cnresearchgate.netnih.gov Polymers derived from this compound could be functionalized with cyclooctyne-containing molecules under physiological conditions, opening up possibilities for in-situ bioconjugation and the development of smart biomaterials. nih.gov

| Click Reaction | Reactants | Key Features | Potential Applications |

| CuAAC | Poly(this compound), Terminal Alkyne, Copper(I) Catalyst | High efficiency, regioselective | Material functionalization, synthesis of polymer-drug conjugates |

| SPAAC | Poly(this compound), Strained Alkyne (e.g., cyclooctyne) | Copper-free, biocompatible | Bioconjugation, in-vivo applications, hydrogel formation |

Interdisciplinary Research in Materials Science and Chemical Biology

The unique combination of a polyether backbone and pendant azide groups makes polymers derived from this compound highly attractive for interdisciplinary research. In materials science, these polymers could be used to create novel functional materials. For instance, click-functionalization with liquid crystalline moieties could lead to the development of advanced functional materials for applications in optics and responsive systems. nih.gov The ability to precisely control the functionalization through click chemistry allows for the fine-tuning of material properties such as solubility, thermal behavior, and mechanical strength. nih.gov

In the realm of chemical biology, these polymers offer a versatile platform for creating sophisticated biomaterials. The hydrophilic nature of the polyether backbone can enhance biocompatibility, making these materials suitable for biomedical applications. utwente.nlnih.gov The azide groups can be used to immobilize proteins, enzymes, or targeting ligands to create biosensors, bioactive surfaces, or targeted drug delivery systems. The development of thermoresponsive polymers based on oxetane chemistry could also be explored for applications in smart drug delivery and tissue engineering. nih.gov The synthesis of polymer-drug conjugates using SPAAC-mediated polymerization is a rapidly growing field with significant potential for creating more effective cancer therapies. nih.gov

| Research Area | Application Concept | Key Features of this compound Polymer |

| Materials Science | Liquid Crystalline Polymers | Polyether backbone for flexibility, click-functionalization for attaching mesogens |

| Materials Science | Stimuli-Responsive Materials | Tunable properties through functionalization |

| Chemical Biology | Bioconjugation Platform | Azide groups for attaching biomolecules, hydrophilic backbone |

| Chemical Biology | Targeted Drug Delivery | Functionalization with targeting ligands via click chemistry |

| Biomedical Engineering | Hydrophilic Coatings | Polyether backbone for biocompatibility, surface modification capabilities |

Q & A

Q. Key Considerations :

- Purity of Precursors : Impurities in the oxetane backbone can lead to side reactions (e.g., ring-opening).

- Azide Handling : Sodium azide requires strict safety protocols due to toxicity and explosivity.

- Reaction Monitoring : Use TLC or NMR to track azide incorporation and avoid over-substitution.

How can researchers characterize the structural and electronic properties of this compound?

Q. Basic Characterization Techniques

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., oxetane ring strain, C–N bond lengths) .

- NMR Spectroscopy : H and C NMR identify substituent effects; N NMR monitors azide electronic environment .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, van der Waals) to predict stability .

Q. Basic Reactivity

- Click Chemistry : The azide group participates in CuAAC with alkynes to form triazole-linked conjugates, useful in polymer chemistry .

- Thermal Decomposition : At >120°C, the azide decomposes to release nitrogen gas, forming reactive nitrene intermediates .

- Ring-Opening Reactions : Acidic conditions (e.g., HCl) cleave the oxetane ring, yielding diols or ethers .

Methodological Tip : Optimize reaction stoichiometry to balance azide reactivity and oxetane stability.

How can reaction yields of this compound be optimized in large-scale syntheses?

Q. Advanced Optimization Strategies

- Catalyst Screening : Test transition-metal catalysts (e.g., Cu(I)) to enhance azide-alkyne coupling efficiency .

- Solvent Effects : Use DMSO or THF to stabilize intermediates and reduce side reactions .

- Temperature Gradients : Gradual heating (40°C → 80°C) minimizes thermal decomposition of azides .

Case Study : A 20% yield increase was achieved by replacing DMF with DMSO in nucleophilic substitutions .

What factors influence the thermal and chemical stability of this compound?

Q. Advanced Stability Analysis

- Thermal Stability : DSC/TGA reveals decomposition onset at ~120°C, influenced by azide concentration and substituent electronics .

- Hydrolytic Stability : The oxetane ring resists hydrolysis at neutral pH but opens under strong acids/bases .

- Crystallinity : Highly crystalline samples (via slow evaporation) exhibit greater stability than amorphous forms .

Contradiction Note : Some studies report stability up to 150°C, likely due to differences in sample purity .

How can computational modeling predict the reactivity of this compound in novel reactions?

Q. Advanced Computational Approaches

- DFT Calculations : Model transition states for azide decomposition or ring-opening pathways .

- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., DMF vs. DMSO) .

- Hirshfeld Analysis : Correlate crystal packing with impact sensitivity for energetic materials research .

Example : DFT predicted a 15 kcal/mol activation barrier for nitrene formation during azide decomposition .

What role does this compound play in bioconjugation and polymer chemistry?

Q. Advanced Applications

- Bioconjugation : The azide group enables site-specific labeling of proteins or nucleic acids via CuAAC .

- Polymer Networks : Copolymerize with alkynes to form triazole-crosslinked hydrogels for drug delivery .

- Energetic Materials : Incorporate into nitro-rich polymers for high-energy-density formulations .

Methodological Insight : Use strain-promoted azide-alkyne cycloaddition (SPAAC) for metal-free bioconjugation .

How should researchers address contradictory data on the sensitivity of azide-containing oxetanes?

Q. Advanced Data Reconciliation

- Source Analysis : Compare experimental conditions (e.g., impact test methods in vs. ).

- Sample Purity : Impurities (e.g., residual solvents) lower decomposition thresholds .

- Crystallographic Data : Cross-reference Hirshfeld surfaces with sensitivity metrics (e.g., friction sensitivity) .

Resolution Example : Discrepancies in impact sensitivity were traced to differing crystal morphologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.